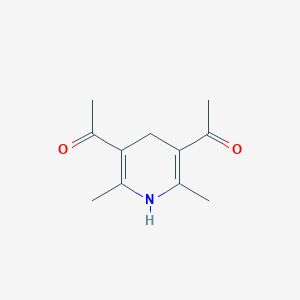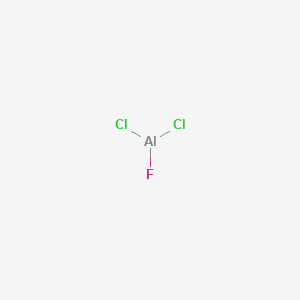
3-Cyanopropyltriethoxysilane
Übersicht
Beschreibung
3-Cyanopropyltriethoxysilane (CPTS) is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom . It is used as a cyanoalkyl silane coupling agent .
Synthesis Analysis
New inorganic–organic hybrid materials were synthesized by hydrolysis and condensation of cyanopropyltriethoxysilane (CNPrTEOS) and polydimethylsiloxane (PDMS) in the presence of hydrochloric acid, HCl catalyst, and methyl trimethylmethoxysilane as a precursor via the sol–gel method .Molecular Structure Analysis
The molecular formula of 3-Cyanopropyltriethoxysilane is C10H21NO3Si . It has a molecular weight of 231.36 .Physical And Chemical Properties Analysis
3-Cyanopropyltriethoxysilane is a liquid . It has a boiling point of 100-101 °C at 6 mmHg , a density of 0.966 g/mL at 25 °C , and a refractive index (n20/D) of 1.417 . It is not miscible in water .Wissenschaftliche Forschungsanwendungen
Stir Bar Sorptive Extraction (SBSE)
- Scientific Field : Analytical Chemistry .
- Application Summary : 3-Cyanopropyltriethoxysilane (CNPrTEOS) is used in the synthesis of new inorganic-organic hybrid materials. These materials are used as coatings on glass encased stir bars for use in Stir Bar Sorptive Extraction (SBSE), a technique used for extracting analytes from a solution .
- Methods of Application : The hybrid materials are synthesized by hydrolysis and condensation of CNPrTEOS and polydimethylsiloxane (PDMS) in the presence of hydrochloric acid, HCl catalyst and methyl trimethylmethoxysilane as precursor via sol–gel method .
- Results or Outcomes : The cyano part provides polar moiety, which may improve the extraction of polar analytes. The physico-chemical properties and extraction ability of PDMS-CNPrTEOS-derived hybrid coatings can be fine tuned via manipulation of solvents and PDMS-CNPrTEOS molar concentrations during the sol synthesis .
Magnetic Solid Phase Extraction (MSPE) of Organophosphorus Pesticides
- Scientific Field : Environmental Science .
- Application Summary : 3-Cyanopropyltriethoxysilane (CNPrTEOS) is used in the fabrication of a new adsorbent based on magnetic nanoparticles (Fe3O4), graphene (G) and CNPrTEOS. This adsorbent is applied in the Magnetic Solid Phase Extraction (MSPE) of organophosphorus pesticides .
- Methods of Application : The adsorbent is synthesized using Fourier transform infrared spectroscopy, scanning electron microscopy, energy-dispersive X-ray spectroscopy and transmission electron microscopy .
- Results or Outcomes : The synthesized adsorbent can be reused at least 10 times without significant loss of extraction efficiency. It offers good recovery (82–94%) for spiked milk samples as compared to commercial CNPr-SPE (42–59%) and C18-SPE (58–68%) .
Synthesis of Inorganic-Organic Hybrid Materials
- Scientific Field : Material Science .
- Application Summary : 3-Cyanopropyltriethoxysilane (CNPrTEOS) is used in the synthesis of new inorganic-organic hybrid materials . These materials can be used in various applications, including as coatings for stir bar sorptive extraction .
- Methods of Application : The hybrid materials are synthesized by hydrolysis and condensation of CNPrTEOS and polydimethylsiloxane (PDMS) in the presence of hydrochloric acid, HCl catalyst and methyl trimethylmethoxysilane as precursor via sol–gel method .
- Results or Outcomes : The cyano part provides polar moiety, which may improve the extraction of polar analytes. The physico-chemical properties and extraction ability of PDMS-CNPrTEOS-derived hybrid coatings can be fine tuned via manipulation of solvents and PDMS-CNPrTEOS molar concentrations during the sol synthesis .
Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.)
- Scientific Field : Industrial Applications .
- Application Summary : 3-Cyanopropyltriethoxysilane can be used in the production of coatings, adhesives, sealants, and elastomers (C.A.S.E.) . These materials have a wide range of industrial applications.
- Methods of Application : The specific methods of application can vary depending on the specific C.A.S.E. product being produced .
- Results or Outcomes : The use of 3-Cyanopropyltriethoxysilane in C.A.S.E. products can enhance their performance, including improved adhesion, durability, and resistance to environmental factors .
Safety And Hazards
Zukünftige Richtungen
A study has been conducted on the synthesis of high-antifouling TiO2/3-cyanopropyltriethoxysilane (CPTS)/Metformin-polyethersulfone (PES) membrane with various dosages of NPs (0.1, 0.5, and 1 wt%). The performance of the membranes was studied by the rejection of Cu(II) ions, COD content, and dye removal from liquorice extraction plant (LEP) wastewater . This indicates potential future directions in the use of 3-Cyanopropyltriethoxysilane in the development of high-antifouling membranes for wastewater treatment.
Eigenschaften
IUPAC Name |
4-triethoxysilylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIURMCNTDVGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC#N)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061440 | |
| Record name | Butanenitrile, 4-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopropyltriethoxysilane | |
CAS RN |
1067-47-6 | |
| Record name | 3-Cyanopropyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyanopropyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(triethoxysilyl)butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CYANOPROPYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78W6A24DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






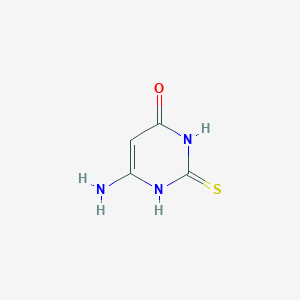
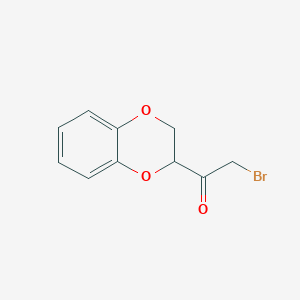
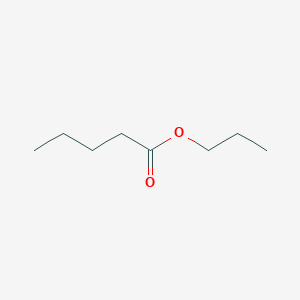
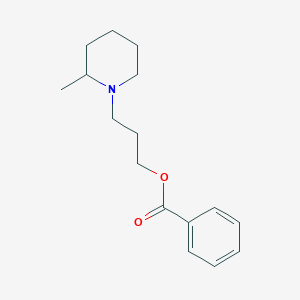
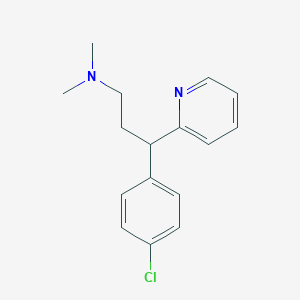

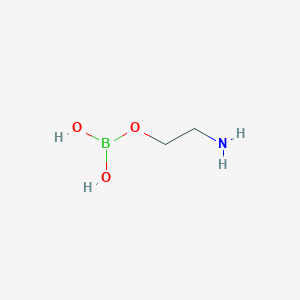
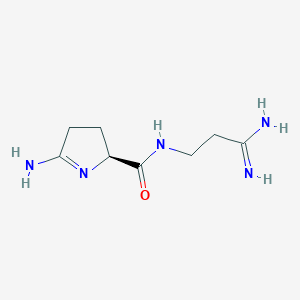
![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
